![molecular formula C15H18FNO3 B4173172 2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4173172.png)
2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
Overview
Description
2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as FMOC-Lys(Fmoc)-OH, is a chemical compound that belongs to the family of amino acids. It is widely used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of 2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH is not well understood. However, it is believed that the compound acts as a nucleophile and forms covalent bonds with other molecules through its amino and carboxylic acid functional groups.
Biochemical and Physiological Effects:
2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH does not have any known biochemical or physiological effects. It is used solely as a research tool for the synthesis of peptides and proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH in lab experiments include its stability, compatibility with various coupling reagents and solvents, and ease of purification. However, the limitations of using 2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH include its high cost and limited availability.
Future Directions
For the use of 2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH in scientific research include the development of new coupling reagents and solvents for SPPS, the synthesis of bioconjugates and drug delivery systems, and the investigation of its potential as a therapeutic agent. Additionally, the development of new methods for the synthesis of 2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH and its derivatives may lead to more cost-effective and efficient ways to produce the compound.
Scientific Research Applications
2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and compatibility with various coupling reagents and solvents. 2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Fmoc)-OH is also used in the synthesis of bioconjugates and drug delivery systems due to its ability to form stable amide bonds with other molecules.
properties
IUPAC Name |
2-[(3-fluoro-4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h6-8,11-12H,2-5H2,1H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYKBQWTAOQDBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCCC2C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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